5-Methyl-4-phenyl-1,2,3-thiadiazole

Descripción general

Descripción

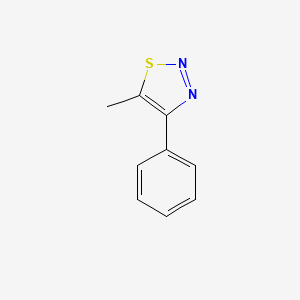

4-fenil-5-metil-1,2,3-tiadiazol es un compuesto heterocíclico que contiene un anillo de tiadiazol sustituido con un grupo fenilo en la posición 4 y un grupo metilo en la posición 5.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-fenil-5-metil-1,2,3-tiadiazol típicamente implica la ciclización de precursores apropiados. Un método común implica la reacción de fenilhidrazina con disulfuro de carbono y yoduro de metilo en presencia de una base como el hidróxido de potasio. La reacción procede a través de la formación de una hidrazinocarbotioamida intermedia, que cicliza para formar el anillo de tiadiazol .

Métodos de producción industrial

La producción industrial de 4-fenil-5-metil-1,2,3-tiadiazol puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores eficientes y condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los subproductos .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxides or sulfones. Studies indicate that cytochrome P450 enzymes (e.g., CYP2E1) can oxidize the thiadiazole moiety, though no irreversible inactivation of the enzyme occurs . Synthetic oxidation typically employs reagents like hydrogen peroxide or potassium permanganate , yielding oxidized derivatives .

Electrophilic Substitution

The compound exhibits reactivity at the 4-position due to the electron-deficient thiadiazole ring. For example, reaction with methyl iodide under basic conditions (e.g., n-butyllithium in THF at -65°C) leads to substitution at the 4-position, forming 4-methyl-5-phenyl-1,2,3-thiadiazole .

Ring Cleavage Reactions

Treatment with strong bases such as n-butyllithium induces thiadiazole ring cleavage, generating alkynyl thioethers . For instance, 5-phenyl-1,2,3-thiadiazole reacts with methyl iodide to yield 1-methylthio-2-phenylethyne via intermediate lithium thiolate formation .

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Cleavage | n-BuLi in THF (-65°C), methyl iodide | 1-Methylthio-2-phenylethyne |

| Electrophilic Substitution | n-BuLi, methyl iodide | 4-Methyl-5-phenyl-1,2,3-thiadiazole |

Biochemical Interactions

The compound acts as a selective inhibitor of cytochrome P450 enzymes (CYP2B4 and CYP2E1), altering drug metabolism . Oxidative transformations by P450 enzymes highlight its role in pharmacological interactions, though no reactive intermediates are formed during inhibition .

Research Findings and Trends

-

Oxidative Stability : The thiadiazole ring resists irreversible oxidation by P450 enzymes, enabling reversible inhibition .

-

Synthetic Utility : Cleavage reactions provide routes to alkynyl thioethers, expanding applications in organic synthesis .

-

Substitution Patterns : Substituents (e.g., methyl at C5) influence reactivity, directing electrophiles to the 4-position .

This compound’s reactivity profile underscores its potential in medicinal chemistry and synthetic design, particularly in enzyme inhibition and heterocyclic transformations.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

5-Methyl-4-phenyl-1,2,3-thiadiazole features a thiadiazole ring with a phenyl group at the 4-position and a methyl group at the 5-position. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been reported for its preparation, emphasizing the need for optimizing reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazoles, including this compound, exhibit notable antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against various bacteria and fungi. For instance, one study reported the synthesis of substituted thiadiazoles and their antimicrobial evaluation, highlighting their potential as effective agents in combating microbial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promising results in inhibiting the growth of cancer cells in various models. For example, certain derivatives demonstrated decreased viability in human leukemia and melanoma cells, indicating their potential as chemotherapeutic agents . The mechanism often involves targeting specific cellular pathways associated with cancer cell proliferation.

Pesticide Development

One of the most significant applications of this compound is in agricultural chemistry as a pesticide or fungicide. Studies indicate that compounds within this class can effectively control plant diseases caused by fungi and bacteria. The ability to act as a plant activating agent further enhances its utility in promoting plant health while simultaneously combating pests .

Plant Growth Regulation

The compound has been explored for its role in regulating plant growth and development. It has been suggested that thiadiazole derivatives can induce resistance mechanisms in plants against various stresses, including pathogen attacks. This dual functionality makes them valuable in sustainable agriculture practices aimed at reducing chemical pesticide reliance.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

Mecanismo De Acción

El mecanismo de acción de 4-fenil-5-metil-1,2,3-tiadiazol involucra su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir enzimas como las cinasas dependientes de ciclinas (CDK) al unirse a sus sitios activos, evitando así la fosforilación de las proteínas diana e inhibiendo la progresión del ciclo celular. Esto lo convierte en un posible candidato para la terapia anticancerígena .

Comparación Con Compuestos Similares

Compuestos similares

1,3,4-Tiadiazol: Otro isómero de tiadiazol con diferentes patrones de sustitución.

1,2,4-Tiadiazol: Isómero con una disposición diferente de átomos de nitrógeno y azufre.

Singularidad

4-fenil-5-metil-1,2,3-tiadiazol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Sus grupos fenilo y metilo contribuyen a su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

5-Methyl-4-phenyl-1,2,3-thiadiazole (also referred to as 4-phenyl-5-methyl-1,2,3-thiadiazole) is a heterocyclic compound that has garnered attention due to its significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with cytochrome P450 enzymes, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiadiazole ring with a methyl group at the 5-position and a phenyl group at the 4-position. This specific substitution pattern contributes to its unique chemical properties and biological activities. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| Thiadiazole Ring | Thiadiazole |

| Methyl Group | Methyl |

| Phenyl Group | Phenyl |

The primary mechanism of action for this compound involves its role as a selective inhibitor of specific cytochrome P450 enzymes, particularly CYP2B4 and CYP2E1 . These enzymes are crucial in the metabolism of various endogenous compounds and xenobiotics. By inhibiting these enzymes, the compound can alter drug metabolism and pharmacological effects of co-administered drugs .

Enzyme Inhibition

The inhibition of CYP2B4 and CYP2E1 can lead to significant effects on drug interactions:

| Enzyme | Substrate Examples | Impact of Inhibition |

|---|---|---|

| CYP2B4 | Substituted amines | Altered metabolism |

| CYP2E1 | Alcohols, halogenated alkenes | Increased toxicity risk |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 32.6 |

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

This compound has demonstrated stronger activity against Bacillus cereus compared to Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies reveal that it exhibits cytotoxic effects on various human cancer cell lines by disrupting DNA replication processes. The following table summarizes findings from recent studies on its anticancer efficacy:

| Cancer Cell Line | Effect Observed |

|---|---|

| Human leukemia cells | Decreased viability |

| Non-small cell lung cancer | Reduced proliferation |

| Ovarian cancer | Inhibition of tumor growth |

The compound's ability to interfere with DNA replication makes it a candidate for further development in cancer therapy .

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

- Drug Interaction Studies : Researchers utilized this compound to study its effects on the metabolism of co-administered drugs in animal models. Results indicated significant alterations in drug clearance rates due to CYP450 inhibition.

- Antimicrobial Efficacy Trials : Clinical trials involving infected patients showed promising results when this compound was used as part of a combination therapy for resistant bacterial infections.

Propiedades

IUPAC Name |

5-methyl-4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBFXXOLIOOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320370 | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64273-28-5 | |

| Record name | 1,2,3-Thiadiazole, 5-methyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64273-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 358739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064273285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64273-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.